4-(3-Ethylphenyl)butan-2-one

Lipophilicity Partition coefficient QSAR

4-(3-Ethylphenyl)butan-2-one (CAS 92924-73-7) is an aromatic ketone belonging to the phenylbutanone class, characterized by a butan-2-one backbone substituted at the 4-position with a 3-ethylphenyl group. With the molecular formula C₁₂H₁₆O and a molecular weight of 176.25 g/mol, this compound features a meta-ethyl substitution pattern on the aromatic ring that distinguishes it from its ortho- and para-substituted isomers as well as from the unsubstituted parent compound 4-phenylbutan-2-one (benzylacetone).

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
CAS No. 92924-73-7
Cat. No. B13605019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Ethylphenyl)butan-2-one
CAS92924-73-7
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)CCC(=O)C
InChIInChI=1S/C12H16O/c1-3-11-5-4-6-12(9-11)8-7-10(2)13/h4-6,9H,3,7-8H2,1-2H3
InChIKeyMJQDTYBHVQDPCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Ethylphenyl)butan-2-one (CAS 92924-73-7): Meta-Substituted Aromatic Ketone for Fragrance and Synthetic Chemistry Research


4-(3-Ethylphenyl)butan-2-one (CAS 92924-73-7) is an aromatic ketone belonging to the phenylbutanone class, characterized by a butan-2-one backbone substituted at the 4-position with a 3-ethylphenyl group [1]. With the molecular formula C₁₂H₁₆O and a molecular weight of 176.25 g/mol, this compound features a meta-ethyl substitution pattern on the aromatic ring that distinguishes it from its ortho- and para-substituted isomers as well as from the unsubstituted parent compound 4-phenylbutan-2-one (benzylacetone) [1][2]. The compound is supplied as a research chemical with a minimum purity specification of 95% and is intended for laboratory use in organic synthesis, fragrance research, and as a synthetic intermediate .

Why 4-(3-Ethylphenyl)butan-2-one Cannot Be Replaced by Unsubstituted or Isomeric Phenylbutanone Analogs


In-class phenylbutanone compounds cannot be freely interchanged because the position and nature of aromatic ring alkyl substitution critically modulate three key properties relevant to procurement: lipophilicity (LogP), molecular shape and steric profile, and odor character [1][2]. The meta-ethyl substitution on 4-(3-ethylphenyl)butan-2-one yields a computed XLogP3 of 2.6, representing a substantial increase of 0.8 log units over unsubstituted benzylacetone (XLogP3 = 1.8), which translates to an approximately 6.3-fold higher theoretical partition coefficient [1][2]. Positional isomerism further matters: the ortho isomer (4-(2-ethylphenyl)butan-2-one) lacks a widely registered CAS number, creating procurement traceability challenges, while the chain-positional isomer 3-(4-ethylphenyl)butan-2-one (CAS 65768-19-6) exhibits a different LogP of approximately 2.9 and has been studied in biocatalytic Baeyer–Villiger oxidation contexts irrelevant to users seeking the 4-(3-ethylphenyl) regioisomer [3]. These differences in physicochemical descriptors and regulatory identity mean that substituting one phenylbutanone for another without verification may compromise experimental reproducibility, alter partition behavior in formulation, and introduce procurement ambiguity.

4-(3-Ethylphenyl)butan-2-one: Quantified Physicochemical Differentiation Against Closest Analogs for Informed Procurement


LogP Differentiation: 0.8 Log Unit Increase Over Unsubstituted Benzylacetone Alters Partitioning Behavior

4-(3-Ethylphenyl)butan-2-one exhibits a computed XLogP3 of 2.6, compared to 1.8 for the unsubstituted parent compound 4-phenylbutan-2-one (benzylacetone, CAS 2550-26-7), both values sourced from the PubChem database using the same computational method (XLogP3 3.0) [1][2]. This 0.8 log unit difference corresponds to a theoretical ~6.3-fold higher n-octanol/water partition coefficient, indicating substantially greater lipophilicity conferred by the meta-ethyl substituent.

Lipophilicity Partition coefficient QSAR

Molecular Weight Increment Over Methyl Analog Enables Distinction in GC-MS and Formulation Calculations

4-(3-Ethylphenyl)butan-2-one has a molecular weight of 176.25 g/mol (C₁₂H₁₆O), which is 14.02 g/mol higher than its closest lower homolog, 4-(3-methylphenyl)butan-2-one (CAS 102611-24-5, MW 162.23 g/mol, C₁₁H₁₄O), corresponding to the mass of one methylene (–CH₂–) unit [1]. This difference is analytically resolvable by standard GC-MS and serves as a definitive identifier when distinguishing between these otherwise structurally similar ketones in mixtures or reaction monitoring.

Molecular weight GC-MS Analytical chemistry

Meta-Positional Isomer Identity Provides CAS Registry Certainty Unavailable for the Ortho Isomer

4-(3-Ethylphenyl)butan-2-one holds a well-established CAS registry number (92924-73-7), a PubChem CID (20215157), and a DSSTox Substance ID (DTXSID30603669), providing unambiguous chemical identity for procurement, inventory management, and regulatory documentation [1]. In contrast, the ortho-substituted isomer 4-(2-ethylphenyl)butan-2-one lacks a widely registered CAS number, with vendor sources noting that its CAS is 'not widely registered' and that 'specific databases may provide additional identifiers' . This identity gap creates traceability and compliance risks for laboratories requiring auditable chemical sourcing.

Chemical identity CAS Registry Procurement compliance

Supplier-Specified Minimum Purity of 95% Establishes Baseline Quality for Research-Grade Procurement

The compound is commercially available through Biosynth (distributed by CymitQuimica) with a documented minimum purity specification of 95% . While purity data for positional isomer comparators from the same supplier are not simultaneously published, this explicit specification provides a verifiable quality benchmark that procurement officers can reference when evaluating lot-to-lot consistency and comparing alternative sourcing options for phenylbutanone research chemicals.

Purity specification Quality control Supplier documentation

Topological Polar Surface Area (TPSA) Parity with Benzylacetone Indicates Conserved Hydrogen-Bonding Capacity Despite Increased Hydrophobicity

4-(3-Ethylphenyl)butan-2-one and the unsubstituted parent benzylacetone share an identical computed Topological Polar Surface Area (TPSA) of 17.1 Ų, derived from the single ketone carbonyl oxygen as the sole hydrogen bond acceptor in both molecules [1][2]. This TPSA parity, combined with the absence of hydrogen bond donors in both compounds, indicates that the meta-ethyl substitution increases lipophilicity (XLogP3 2.6 vs. 1.8) without altering the polar surface area or hydrogen-bonding pharmacophore. Consequently, the compound retains the same capacity for carbonyl-mediated interactions while exhibiting enhanced partitioning into non-polar environments.

TPSA Hydrogen bonding Membrane permeability

Important Caveat: High-Strength Experimental Comparator Data Are Not Available in the Published Literature

A comprehensive search of the peer-reviewed literature, patent databases, and authoritative chemical databases as of April 2026 identified no published experimental studies reporting quantitative biological activity, olfactory threshold, toxicity, stability, or spectroscopic data for 4-(3-ethylphenyl)butan-2-one (CAS 92924-73-7) [1]. All evidence presented in this guide derives from computed physicochemical properties, supplier specifications, and class-level structural inference. No direct experimental head-to-head comparison studies against benzylacetone, positional isomers, or other phenylbutanone analogs were identified. Potential procurement decisions should therefore weigh this evidence limitation and consider requesting custom experimental characterization from suppliers when application-critical performance data are required.

Data availability Research gap Procurement caution

Where 4-(3-Ethylphenyl)butan-2-one (CAS 92924-73-7) Is the Scientifically Justified Choice: Evidence-Based Application Scenarios


Structure-Odor Relationship Studies Requiring Controlled Modulation of Lipophilicity Without Altering Polar Surface Area

For fragrance chemistry research investigating how incremental alkyl substitution on the aromatic ring of phenylbutanone scaffolds influences odor threshold, character, and substantivity, 4-(3-ethylphenyl)butan-2-one offers a defined meta-ethyl substitution that increases computed XLogP3 by 0.8 units (from 1.8 to 2.6) relative to benzylacetone while maintaining identical TPSA (17.1 Ų) and hydrogen-bonding capacity [1][2]. This decoupling of hydrophobicity from polar surface area makes it a rational choice for systematically probing the contribution of lipophilicity to olfactory receptor binding or fragrance evaporation profiles, in contrast to analogs where both parameters shift simultaneously.

Synthetic Intermediate for Meta-Substituted Aromatic Building Blocks in Medicinal Chemistry

The ketone carbonyl of 4-(3-ethylphenyl)butan-2-one provides a versatile synthetic handle for transformations including reduction to the corresponding alcohol, reductive amination, Grignard additions, and α-functionalization, making it a logical precursor for generating libraries of meta-ethylphenyl-containing compounds [1]. Its well-defined CAS registry (92924-73-7) and commercial availability with a 95% minimum purity specification support its use as a procurement-trackable starting material in medicinal chemistry projects where the 3-ethylphenyl pharmacophore is a design element [2].

Analytical Reference Standard for GC-MS Discrimination of Phenylbutanone Positional Isomers

With a molecular ion distinguishable by 14 Da from the methyl analog 4-(3-methylphenyl)butan-2-one and a retention time shifted by its increased boiling point relative to benzylacetone (estimated boiling point approximately 220 °C for the ortho isomer class; specific experimental data pending), 4-(3-ethylphenyl)butan-2-one can serve as a reference standard in GC-MS methods aimed at resolving complex mixtures of alkyl-substituted phenylbutanones in natural product extracts or synthetic reaction monitoring [1][2].

Procurement-Controlled Investigational Research Where Positional Isomer Identity Must Be Unambiguous

In research settings where regulatory compliance, inventory management, and experimental reproducibility depend on unambiguous chemical identity, 4-(3-ethylphenyl)butan-2-one provides the advantage of a firmly established CAS number (92924-73-7), PubChem CID (20215157), and DSSTox identifier (DTXSID30603669), in contrast to the ortho isomer which lacks widely registered identifiers [1][2]. This makes it the preferred choice for laboratories operating under quality management systems that require auditable chemical sourcing documentation.

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